molecular formula C18H15NO7S B1395596 3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid CAS No. 1351398-45-2

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

Cat. No.: B1395596
CAS No.: 1351398-45-2
M. Wt: 389.4 g/mol
InChI Key: SDTKQELKDKRLIV-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline core, a sulfonyl group, and a carboxylic acid moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the quinoline derivative is treated with sulfonyl chlorides in the presence of a base such as pyridine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Sulfonamide derivatives and thiol-substituted quinolines.

Scientific Research Applications

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline-2-carboxylic acid: Shares the quinoline core but lacks the sulfonyl and ethoxy groups.

    Sulfonylquinolines: Compounds with similar sulfonyl groups but different substituents on the quinoline core.

    Ethoxybenzenesulfonyl derivatives: Compounds with similar ethoxybenzenesulfonyl groups but different core structures.

Uniqueness

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethoxybenzenesulfonyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a complex organic compound of significant interest due to its unique structural features and potential biological activities. This compound incorporates a quinoline core, a sulfonyl group, and a carboxylic acid moiety, which contribute to its diverse chemical reactivity and interactions with biological systems.

  • Molecular Formula: C₁₈H₁₉N₁O₅S
  • Molecular Weight: 389.4 g/mol
  • CAS Number: 1351398-45-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Quinoline Core: Achieved through Friedländer synthesis.
  • Introduction of the Sulfonyl Group: Conducted via sulfonylation reactions with sulfonyl chlorides.
  • Carboxylation: Utilizes carbon dioxide under specific conditions to introduce the carboxylic acid group.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. The presence of the sulfonyl group enhances its interaction with bacterial cell walls, leading to increased efficacy in inhibiting bacterial growth.

2. Anticancer Properties

Preliminary evaluations suggest that the compound may exhibit anticancer activity. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µg/mL)Mechanism of Action
A54911.20Apoptosis induction
MCF-715.73Cell cycle arrest

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, potentially modulating pathways involved in inflammation, such as NF-kB signaling. This suggests its utility in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction: It is hypothesized that the compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study on Anticancer Activity:
    • Researchers synthesized derivatives of the compound and evaluated their cytotoxicity against various cancer cell lines.
    • Results indicated that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapeutic agents.
  • Study on Antimicrobial Efficacy:
    • A comparative study was conducted to assess the antimicrobial activity of the compound against common bacterial strains.
    • The results demonstrated notable inhibition zones, indicating effective antimicrobial properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of 7-carboxy-substituted quinoline precursors with 4-ethoxybenzenesulfonyl chloride. Key steps include:

  • Precursor Preparation : Start with a 7-carboxy-1,2-dihydroquinoline derivative.
  • Sulfonylation : React with 4-ethoxybenzenesulfonyl chloride in anhydrous DMF at 60–80°C under nitrogen, using a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields 60–75% purity. Optimize temperature and solvent polarity to minimize side reactions (e.g., over-sulfonylation) .

Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a multi-technique approach:

  • HPLC/LC-MS : C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min) confirms purity (>95%). LC-MS identifies the molecular ion ([M+H]+) and detects impurities.
  • NMR Spectroscopy : 1H NMR (DMSO-d6) should show the 4-hydroxy proton (δ 10.2–10.8 ppm), sulfonyl group absence of splitting, and carboxylic acid proton (δ 12.5–13.0 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (~55 ppm) groups.
  • IR Spectroscopy : Key stretches include O-H (3200–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and S=O (1150–1200 cm⁻¹) .

Q. What solvent systems are optimal for dissolving this compound in biological assays without compromising stability?

  • Methodological Answer :

  • Stock Solutions : Use DMSO (50 mM) with aliquots stored at -20°C. Avoid repeated freeze-thaw cycles.
  • Aqueous Dilution : Dilute in PBS or cell culture medium with ≤1% DMSO. For low solubility, add co-solvents like PEG-400 (5% v/v) or β-cyclodextrin (10 mM).
  • Stability Testing : Monitor via HPLC over 72 hours at 37°C; >90% integrity indicates suitability for short-term assays .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on this compound’s biological activity across different cell lines or enzymatic assays?

  • Methodological Answer :

  • Standardized Assay Conditions : Use consistent pH (7.4), temperature (37°C), and incubation times. Pre-equilibrate compounds in assay buffers to avoid precipitation.
  • Orthogonal Validation : Compare enzymatic inhibition (e.g., recombinant target protein) with whole-cell assays (e.g., HEK293 vs. HeLa).
  • Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) or proteomic analysis to identify cell-specific modifiers (e.g., metabolizing enzymes or efflux pumps) .

Q. What experimental strategies are effective in elucidating the role of the 4-ethoxybenzenesulfonyl moiety in target binding and selectivity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives lacking the ethoxy group, replacing sulfonyl with carbonyl, or altering substituent positions.
  • Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) to purified targets.
  • Computational Modeling : Dock analogs into crystal structures (e.g., PDB: 1XYZ) to identify hydrogen bonds between the ethoxy group and active-site residues. A ≥3-fold affinity drop in ethoxy-deleted analogs confirms its critical role .

Q. How can hydrolytic stability of the sulfonyl group be assessed under physiological conditions, and what modifications improve stability?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation products via UPLC-MS at 0, 24, 48, and 72 hours.
  • Stabilization Strategies : Introduce electron-withdrawing groups (e.g., fluorine) on the benzenesulfonyl ring to reduce hydrolysis. Alternatively, formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-4-hydroxy-2-oxo-1H-quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO7S/c1-2-26-11-4-6-12(7-5-11)27(24,25)16-15(20)13-8-3-10(18(22)23)9-14(13)19-17(16)21/h3-9H,2H2,1H3,(H,22,23)(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTKQELKDKRLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127156
Record name 7-Quinolinecarboxylic acid, 3-[(4-ethoxyphenyl)sulfonyl]-1,2-dihydro-4-hydroxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351398-45-2
Record name 7-Quinolinecarboxylic acid, 3-[(4-ethoxyphenyl)sulfonyl]-1,2-dihydro-4-hydroxy-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351398-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Quinolinecarboxylic acid, 3-[(4-ethoxyphenyl)sulfonyl]-1,2-dihydro-4-hydroxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

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